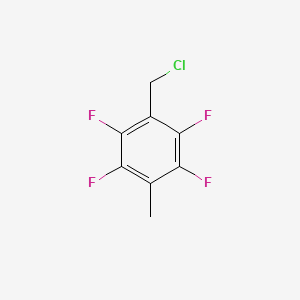

1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene

説明

1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene is a fluorinated aromatic compound characterized by a methyl group at the para position, a chloromethyl substituent at the benzylic position, and fluorine atoms at the 2, 3, 5, and 6 positions. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in the development of agrochemicals, pharmaceuticals, and advanced materials.

The synthesis of this compound typically involves chlorination and hydrogenolysis steps. For instance, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (Ⅰ) undergoes chlorination with hydrochloric acid to yield intermediates like 4-chloromethyl-2,3,5,6-tetrafluorobenzenemethanol (Ⅱ), followed by catalytic hydrogenolysis to produce the final product with high yields (95.4% overall) . The chloromethyl group enhances reactivity in nucleophilic substitution reactions, while the fluorine atoms stabilize the aromatic ring via electron-withdrawing effects.

特性

IUPAC Name |

1-(chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c1-3-5(10)7(12)4(2-9)8(13)6(3)11/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKYTIJMIUKVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545290 | |

| Record name | 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60903-84-6 | |

| Record name | 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60903-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloromethyl-2,3,5,6-tetrafluoro-4-methyl-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene, with the molecular formula C₈H₅ClF₄ and a molecular weight of approximately 212.57 g/mol, is classified as a chlorinated aromatic compound. The unique structural characteristics of this compound, including a benzene ring substituted with a chloromethyl group and four fluorine atoms, suggest potential biological interactions and applications. However, comprehensive studies on its biological activity remain limited.

The compound exhibits notable physical properties that influence its reactivity and potential biological interactions:

- Molecular Weight: 212.57 g/mol

- Density: 1.414 g/cm³

- Boiling Point: 187ºC at 760 mmHg

- Flash Point: 76.1ºC

These properties indicate that the compound is likely to be stable under standard laboratory conditions while also being reactive due to the presence of halogen substituents.

Biological Activity Overview

While specific studies focusing solely on the biological activity of this compound are scarce, its structural similarities to other halogenated compounds suggest several potential areas of biological interaction:

- Antimicrobial Activity: Chlorinated and fluorinated compounds often exhibit antimicrobial properties. The presence of multiple fluorine atoms may enhance lipid solubility and membrane permeability, potentially leading to increased toxicity against microbial cells.

- Endocrine Disruption: Similar compounds have been associated with endocrine disruption. The chloromethyl group can interact with hormone receptors or enzymes involved in hormonal regulation.

- Toxicological Implications: Halogenated compounds are frequently studied for their toxicological effects, including carcinogenicity and bioaccumulation in aquatic environments.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Chloromethyl)-4-fluorobenzene | C₇H₆ClF | Contains only one fluorine atom |

| 1-Chloromethyl-2,3-difluorobenzene | C₇H₆ClF₂ | Two fluorine atoms affecting reactivity |

| 2-Chloro-1-(trifluoromethyl)benzene | C₇H₄ClF₃ | Contains trifluoromethyl group |

The unique combination of four fluorine atoms in this compound enhances its reactivity compared to these analogs.

類似化合物との比較

Key Findings :

- Halogen Influence : Bromine substituents (e.g., in and ) exhibit faster reaction kinetics in nucleophilic substitutions due to their larger atomic radius and polarizability compared to chlorine. However, chlorine offers cost advantages and reduced environmental persistence.

- Electron-Withdrawing Groups: The trifluoromethyl group () significantly lowers reaction temperatures (e.g., in phenolate substitutions) by stabilizing transition states through inductive effects.

Crystal Structure and Intermolecular Interactions

Halide anions and substituents dictate crystal packing. In 1-(2,3,5,6-tetrafluoropyridyl)-3-benzylimidazolium salts (), chloride forms stronger hydrogen bonds (C–H···Cl⁻) than bromide or iodide, leading to tighter crystal lattices. Similarly, the chloromethyl group in the target compound likely participates in C–H···Cl interactions, influencing its solid-state stability.

Table: Halide-Dependent Interaction Strengths

| Halide (X⁻) | Interaction Strength (C–H···X⁻) | Crystal Packing Motif |

|---|---|---|

| Cl⁻ | Strongest | X⁻···C5F4N···C6H5 networks |

| Br⁻ | Moderate | Similar to Cl⁻ but less rigid |

| I⁻ | Weakest | Columnar structures with I⁻ layers |

準備方法

Detailed Preparation Routes

Chloromethylation via Reaction with Paraformaldehyde and Chlorosulfonic Acid

A patent (CN101973850B) describes a method for preparing tetrafluorinated benzyl chlorides by reacting 1,2,4,5-tetrafluorobenzene with paraformaldehyde, chlorosulfonic acid, sulfuric acid, and zinc chloride. This reaction yields intermediates such as 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride, which can be further processed to related benzyl alcohols and chlorides.

- This method involves electrophilic substitution facilitated by strong acids and Lewis acid catalysts.

- The intermediate benzyl chloride can be isolated and purified for further use.

Conversion of Benzyl Alcohols to Benzyl Chlorides

According to research on related polyfluorinated compounds, benzyl chlorides can be synthesized by halogenation of benzyl alcohols using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at elevated temperatures (75–100 °C).

- For example, 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol can be converted to the corresponding chloromethyl derivative by treatment with SOCl₂.

- This method is widely used for introducing chloromethyl groups in aromatic systems.

Reduction and Bromination Sequence Starting from Fluorinated Acid Chlorides

A multi-step synthetic route involves:

- Fluorination of tetrachlorinated terephthaloyl chloride with potassium fluoride in sulfolane solvent, catalyzed by calixarene derivatives.

- Esterification with fatty or aromatic alcohols.

- Reduction of esters to benzyl alcohols using sodium borohydride.

- Bromination of benzyl alcohols using hydrobromic acid in methylene chloride.

- Final reduction steps to yield the desired fluorinated benzyl halide.

Though this route targets benzyl alcohol derivatives, it demonstrates the complexity and versatility of preparing fluorinated benzyl halides.

Comparative Data on Catalytic Hydrogenation (Relevant Intermediate Preparation)

| Catalyst Type | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield of Benzyl Alcohol (%) | Byproduct Yield (%) (p-xylene) |

|---|---|---|---|---|---|---|---|

| Sponge cobalt (water state) | Toluene | 160 | 1.5 | 1 | 94 | 88 | 4 |

| Sponge cobalt (water state) | Toluene | 160 | 0.53 | 0.5 | 99.5 | 82 | 11 |

| Rhenium oxide-alumina | 1,4-Dioxane | 220 | 3 | 5 | 83 | 58 | 14 |

| Sponge cobalt (water state) | 1,4-Dioxane | 160 | 0.3 | 4 | 69 | 40 | 7 |

Data adapted from catalytic hydrogenation studies of 2,3,5,6-tetrafluorobenzene-1,4-dimethanol as an intermediate step toward benzyl derivatives.

Notes on Reaction Conditions and Industrial Relevance

- The chloromethylation and halogenation steps require careful control of temperature and reagent stoichiometry to avoid over-chlorination or decomposition.

- Use of Lewis acids such as zinc chloride and strong acids like chlorosulfonic acid facilitates electrophilic substitution on the electron-deficient tetrafluorinated aromatic ring.

- The catalytic hydrogenation steps show that cobalt-based catalysts are effective and can be operated under moderate hydrogen pressures.

- Industrial processes emphasize minimizing waste acids and solvents, as described in patent CN101973850B, which highlights low production cost and operational simplicity.

Summary of Preparation Methods

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via electrophilic substitution or halogenation of pre-fluorinated aromatic precursors. Key steps include:

- Chloromethylation : Introduce the chloromethyl group using chloromethylation agents (e.g., ClCH₂OCH₃) under acidic conditions (e.g., H₂SO₄) .

- Fluorination : Direct fluorination via halogen exchange (e.g., using KF in polar aprotic solvents like DMF) or via fluorinated intermediates (e.g., tetrafluorobenzene derivatives) .

- Optimization : Control temperature (60–80°C), solvent polarity (e.g., DMSO), and stoichiometric ratios of fluorinating agents to minimize side reactions. Monitor progress using thin-layer chromatography (TLC) and GC-MS .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to resolve fluorinated substituents (δ range: -110 to -150 ppm for aromatic F) and NMR for chloromethyl protons (δ ~4.5–5.0 ppm) .

- X-ray Crystallography : Confirm spatial arrangement of substituents; fluorinated benzene rings often exhibit planar geometry with bond angles ~120° .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Cl]⁻ adducts in ESI-MS) and isotopic patterns for Cl/F .

Q. What safety protocols are critical when handling chloromethyl and fluoro substituents during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., ClCH₂F).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin contact with reactive chloromethyl groups .

- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) observed in derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations using Gaussian09 to model electronic effects of substituents) .

- Isotopic Labeling : Synthesize -labeled analogs to clarify coupling patterns in overlapping NMR signals .

- Crystallographic Analysis : Resolve ambiguities in substituent orientation via single-crystal X-ray diffraction (e.g., C–F bond lengths typically ~1.34 Å in fluorinated aromatics) .

Q. What strategies are effective for designing novel derivatives of this compound to study structure-activity relationships (SAR) in catalytic applications?

- Methodological Answer :

- Functional Group Manipulation : Replace the chloromethyl group with nucleophilic moieties (e.g., –NH₂, –SH) via SN2 reactions to assess electronic effects on reactivity .

- Fluorine Scanning : Synthesize analogs with varying fluorine positions (e.g., 2,4,5-trifluoro vs. 2,3,5,6-tetrafluoro) to evaluate steric and electronic impacts on catalytic turnover .

- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives with target enzymes or metal catalysts .

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Transition State Analysis : Employ DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., Suzuki-Miyaura coupling) and identify rate-limiting steps (e.g., oxidative addition of Pd⁰) .

- Solvent Effects : Simulate solvent polarity (e.g., ε of DMF vs. THF) using COSMO-RS to optimize reaction media for stability of fluorinated intermediates .

- Hammett Plots : Correlate substituent σₚ values (for Cl, F, CH₃) with experimental reaction rates to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。